
2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C12H17N . It is a liquid at room temperature .
Synthesis Analysis
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a reagent in the synthesis of tetrahydroquinoline sensitizers used for dye-sensitized solar cells . It is also a reagent in the preparation of tetra- and pentacyclic derivatives of phenothiazinium photosensitizers which are used as photoantimicrobial agents .Molecular Structure Analysis
The molecular structure of 2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with three methyl groups attached . The molecular weight is 175.27 .Physical And Chemical Properties Analysis
2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline has a density of 0.9±0.1 g/cm3, a boiling point of 253.4±30.0 °C at 760 mmHg, and a flash point of 105.4±20.0 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .Wissenschaftliche Forschungsanwendungen
- HTHQ demonstrates neuroprotective properties in experimental PD. In a study, it was found that HTHQ, with its antioxidant capabilities, reduced oxidative stress in rats with rotenone-induced PD. It improved the redox status by enhancing antioxidant enzyme activities and NADPH-generating enzyme function. Additionally, HTHQ normalized chaperone-like activity and suppressed apoptosis processes in PD .
- HTHQ serves as an antioxidant and corrosion inhibitor. Its ability to scavenge free radicals makes it valuable in protecting materials from oxidative damage and corrosion .
- Quinoline derivatives, including HTHQ, have shown promise as antioxidants against oxidative damage. While this study specifically focused on Parkinsonism, the antioxidant properties of HTHQ could also be relevant in Alzheimer’s disease therapy .
Neuroprotection in Parkinson’s Disease (PD)
Antioxidant and Corrosion Inhibition
Potential in Alzheimer’s Disease Therapy
Safety and Hazards
Wirkmechanismus
Target of Action
Studies on a similar compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), suggest that it targets the antioxidant system, nadph-generating enzymes, and chaperones .
Mode of Action
The compound’s interaction with its targets leads to a significant decrease in oxidative stress . This is achieved by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . The compound also affects the functioning of NADPH-generating enzymes .
Biochemical Pathways
The compound influences several biochemical pathways. It enhances the redox status in animal tissues, which is linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function . It also leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 . Furthermore, it normalizes the chaperone-like activity and mRNA levels of heat shock protein 70 .
Pharmacokinetics
The compound’s impact on bioavailability can be inferred from its effects on the antioxidant system and nadph-generating enzymes .
Result of Action
The compound’s action results in molecular and cellular effects that include a decrease in oxidative stress, normalization of chaperone activity, and suppression of apoptosis . These effects contribute to its neuroprotective properties, as demonstrated in experimental models of Parkinson’s disease .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability . .
Eigenschaften
IUPAC Name |
2,4,4-trimethyl-2,3-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-8-12(2,3)10-6-4-5-7-11(10)13-9/h4-7,9,13H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZBTTJKEYOSEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

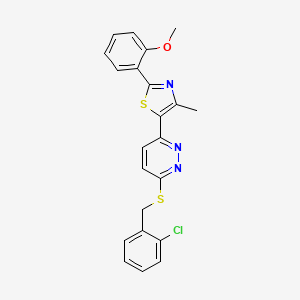
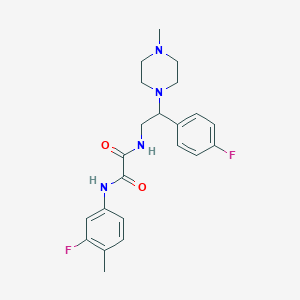
![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)
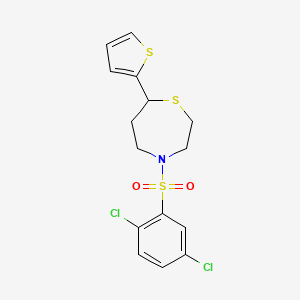
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)
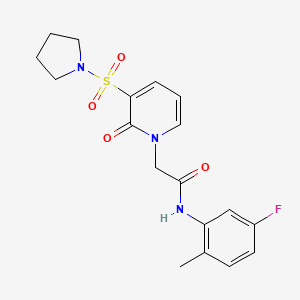
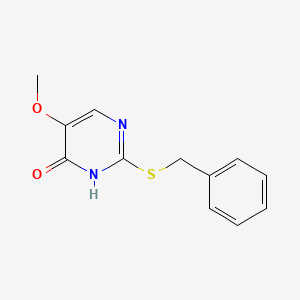

![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)
![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)



